methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
Description
Methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl ester group at position 3, a methyl substituent at position 2, and a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) ether moiety at position 4.
Properties
IUPAC Name |
methyl 2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-14-19(20(21)22-2)17-13-16(10-11-18(17)24-14)23-12-6-9-15-7-4-3-5-8-15/h3-11,13H,12H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCDYLNYBASFLD-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC=CC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC/C=C/C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate typically involves the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with cinnamyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cinnamyloxy group. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cinnamyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The cinnamyloxy group can interact with enzymes or receptors, modulating their activity. The benzofuran ring system may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
The compound shares structural similarities with several benzofuran derivatives, differing primarily in substituents and ester groups. Below is a detailed analysis:
Structural Analogues and Substituent Effects
a) Brominated Derivatives
- Methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate (CID 1584662)
- Molecular Formula : C₂₀H₁₇BrO₄
- Key Differences : A bromine atom at position 6 replaces a hydrogen atom.
- Impact :
- Molecular Weight: Increases from 330.36 g/mol (non-brominated) to 401.2 g/mol.
- Lipophilicity: Higher XLogP3 (5.4 vs. ~4.5 estimated for non-brominated compound), suggesting enhanced membrane permeability .
- Steric Effects : Bromine’s bulkiness may hinder rotational freedom (6 rotatable bonds vs. ~7 in ethyl analogues).
b) Ethyl Ester Analogues
- Ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate (CID 1584666)
- Molecular Formula : C₂₁H₁₉BrO₄
- Key Differences : Ethyl ester replaces methyl ester at position 3.
- Impact :
- Solubility : Longer alkyl chain (ethyl vs. methyl) may reduce aqueous solubility.
- Molecular Weight : 415.3 g/mol, higher than methyl analogues.
- Collision Cross-Section (CCS) : Predicted CCS values (e.g., [M+H]+: 184.6 Ų for methyl vs. higher for ethyl) indicate differences in gas-phase ion mobility .
c) Isobutyryloxy and Nitrofuran Substituents
- Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate (RN 300557-39-5)
- Key Differences : Isobutyryloxy group replaces cinnamyl ether; isopropyl ester at position 3.
- Impact :
- Polarity : Increased hydrogen-bond acceptor count (4 vs. 4 in target compound) but altered steric profile due to branched substituents.
Stability : Electron-withdrawing isobutyryloxy group may affect reactivity .
2-Methoxyethyl 2-methyl-5-[(5-nitrofuran-2-carbonyl)oxy]-1-benzofuran-3-carboxylate (CAS 307551-75-3)
- Key Differences : 5-Nitrofuran-2-carbonyl group replaces cinnamyl ether; 2-methoxyethyl ester at position 3.
- Impact :
- Bioactivity : Nitrofuran derivatives are associated with antimicrobial activity, suggesting possible pharmacological divergence .
Physicochemical Properties Comparison
| Compound (CAS/RN) | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Rotatable Bonds | Key Substituents |
|---|---|---|---|---|---|
| Target Compound* | C₂₀H₁₈O₄ | 330.36 | ~4.5† | 7† | Cinnamyl ether, methyl ester |
| Methyl 6-bromo analogue (308295-63-8) | C₂₀H₁₇BrO₄ | 401.2 | 5.4 | 6 | Bromine at C6, methyl ester |
| Ethyl 6-bromo analogue (308295-64-9) | C₂₁H₁₉BrO₄ | 415.3 | 5.7 | 7 | Bromine at C6, ethyl ester |
| Isopropyl isobutyryloxy (300557-39-5) | C₁₈H₂₀O₅ | 316.35 | 3.8† | 6 | Isobutyryloxy, isopropyl ester |
| 2-Methoxyethyl nitrofuran (307551-75-3) | C₁₉H₁₇NO₉ | 403.34 | 2.1† | 8 | Nitrofuran, 2-methoxyethyl ester |
*Estimated properties based on analogues; †Predicted values.
Biological Activity
Methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family, notable for its unique structural features that include a benzofuran ring system and a cinnamyloxy group. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with cinnamyl bromide, utilizing potassium carbonate as a base in a solvent such as dimethylformamide (DMF). The final product is obtained by esterification with methanol in the presence of sulfuric acid. This synthetic route highlights the compound's chemical versatility and potential for modification to enhance biological activity.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures demonstrate effectiveness against Staphylococcus aureus and Escherichia coli , suggesting that this compound may possess comparable properties .
Anticancer Activity
Research has indicated that this compound may induce apoptosis in cancer cells, potentially through interactions with specific molecular targets such as enzymes or receptors involved in cell growth and survival. The presence of the cinnamyloxy group enhances its ability to modulate these targets, leading to significant biological effects.
The proposed mechanism of action involves the interaction of the cinnamyloxy group with specific enzymes or receptors, which can modulate their activity. The benzofuran moiety may stabilize these interactions, facilitating the compound's effects on microbial growth inhibition and cancer cell apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against S. aureus comparable to standard antibiotics like ampicillin .
- Anticancer Research : A study focused on a related benzofuran derivative showed that it could inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest at the G2/M phase. This suggests that this compound may exhibit similar anticancer properties .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Methyl 5-(methoxy)-2-methylbenzofuran-3-carboxylate | Structure | Moderate | Limited |
| Methyl 5-(ethoxy)-2-methylbenzofuran-3-carboxylate | Structure | Low | Moderate |
| Methyl 5-(propoxy)-2-methylbenzofuran-3-carboxylate | Structure | High | High |
The presence of the cinnamyloxy group in this compound is crucial for enhancing its biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
